molecular formula C8H17NO B1289860 2-(4-Piperidinyl)-1-propanol CAS No. 89151-39-3

2-(4-Piperidinyl)-1-propanol

Cat. No.: B1289860
CAS No.: 89151-39-3
M. Wt: 143.23 g/mol
InChI Key: SELWGLUXAIGHLL-UHFFFAOYSA-N
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Description

2-(4-Piperidinyl)-1-propanol is an organic compound with the molecular formula C8H17NO It features a piperidine ring, which is a six-membered heterocyclic amine, attached to a propanol group

Biochemical Analysis

Biochemical Properties

2-(Piperidin-4-yl)propan-1-ol plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with certain oxidoreductases, which are enzymes involved in oxidation-reduction reactions. These interactions can alter the enzyme’s activity, leading to changes in the metabolic pathways they regulate . Additionally, 2-(Piperidin-4-yl)propan-1-ol can bind to specific receptors on cell membranes, modulating signal transduction pathways and affecting cellular responses .

Cellular Effects

The effects of 2-(Piperidin-4-yl)propan-1-ol on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in cell growth and differentiation . By modulating these pathways, 2-(Piperidin-4-yl)propan-1-ol can affect gene expression, leading to changes in protein synthesis and cellular metabolism . For example, in certain cancer cell lines, this compound has been observed to inhibit cell proliferation by altering the expression of genes involved in the cell cycle .

Molecular Mechanism

At the molecular level, 2-(Piperidin-4-yl)propan-1-ol exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, 2-(Piperidin-4-yl)propan-1-ol can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the transcriptional activity of target genes, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

The effects of 2-(Piperidin-4-yl)propan-1-ol can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and air can lead to gradual degradation, affecting its potency and efficacy . In in vitro and in vivo studies, long-term exposure to 2-(Piperidin-4-yl)propan-1-ol has been associated with sustained changes in cellular function, including alterations in cell signaling and metabolism .

Dosage Effects in Animal Models

The effects of 2-(Piperidin-4-yl)propan-1-ol vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, with significant biological activity observed at therapeutic levels . At higher doses, 2-(Piperidin-4-yl)propan-1-ol can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interaction with critical enzymes and proteins involved in detoxification pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Piperidinyl)-1-propanol typically involves the following steps:

    Starting Material: The synthesis begins with piperidine, a common heterocyclic amine.

    Alkylation: Piperidine is alkylated using a suitable alkylating agent, such as 1-chloropropane, under basic conditions to form 4-(propyl)piperidine.

    Oxidation: The alkylated product is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to introduce the hydroxyl group, resulting in this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

2-(4-Piperidinyl)-1-propanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or potassium permanganate.

    Reduction: LiAlH4 or sodium borohydride (NaBH4).

    Substitution: SOCl2 or phosphorus tribromide (PBr3).

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Alkanes.

    Substitution: Alkyl halides.

Scientific Research Applications

2-(4-Piperidinyl)-1-propanol has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and polymers.

    Biological Studies: It is used in the study of enzyme mechanisms and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-(Piperidin-4-yl)ethan-1-ol: Similar structure but with an ethyl group instead of a propyl group.

    1-(Piperidin-1-yl)propan-2-ol: Similar structure but with the hydroxyl group on the second carbon of the propyl chain.

    4-(Piperidin-4-yl)butan-1-ol: Similar structure but with a butyl group instead of a propyl group.

Uniqueness

2-(4-Piperidinyl)-1-propanol is unique due to its specific arrangement of the piperidine ring and the propanol group, which imparts distinct chemical and biological properties. Its structural features make it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.

Properties

IUPAC Name

2-piperidin-4-ylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-7(6-10)8-2-4-9-5-3-8/h7-10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SELWGLUXAIGHLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30628978
Record name 2-(Piperidin-4-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30628978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89151-39-3
Record name 2-(Piperidin-4-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30628978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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